4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide
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Overview
Description
4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide is a complex organic compound that features an imidazole ring, a benzamido group, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the condensation reaction of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the thiophene carboxamide group . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thiophene ring, while substitution reactions can introduce new functional groups to the imidazole or benzamido moieties.
Scientific Research Applications
4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide has a wide range of scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The benzamido and thiophene groups can also interact with various biological pathways, modulating their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide is unique due to the combination of its imidazole, benzamido, and thiophene groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[4-(imidazol-1-ylmethyl)benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-15(21)13-8-23-9-14(13)19-16(22)12-3-1-11(2-4-12)7-20-6-5-18-10-20/h1-6,8-10H,7H2,(H2,17,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKFTSOOXBRZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CSC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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